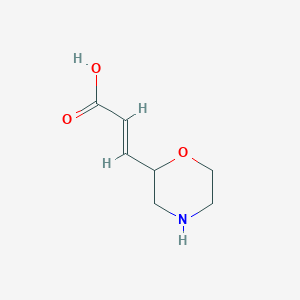
(E)-3-(Morpholin-2-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(Morpholin-2-yl)acrylic acid is an organic compound characterized by the presence of a morpholine ring attached to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Morpholin-2-yl)acrylic acid typically involves the reaction of morpholine with acrylic acid under specific conditions. One common method involves the use of a base catalyst to facilitate the addition of the morpholine ring to the acrylic acid. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
(E)-3-(Morpholin-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
(E)-3-(Morpholin-2-yl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(Morpholin-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
類似化合物との比較
Similar Compounds
- Morpholin-2-yl-acetic acid
- Morpholin-2-yl-acetic acid methyl ester
- Morpholin-2-yl-acetic acid ethyl ester
Uniqueness
(E)-3-(Morpholin-2-yl)acrylic acid is unique due to its specific structure, which combines the properties of both morpholine and acrylic acid. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
(E)-3-morpholin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h1-2,6,8H,3-5H2,(H,9,10)/b2-1+ |
InChIキー |
AZKLITPVPAPTFY-OWOJBTEDSA-N |
異性体SMILES |
C1COC(CN1)/C=C/C(=O)O |
正規SMILES |
C1COC(CN1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B12858279.png)
![Ethyl 7-bromo-3-hydroxy-4-(trifluoromethyl)furo[3,2-c]pyridine-2-carboxylate](/img/structure/B12858284.png)
![N-(4'-Formyl[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12858286.png)
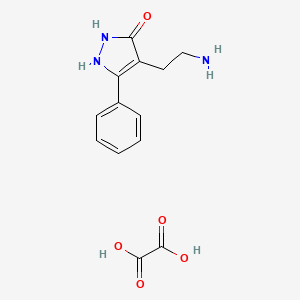
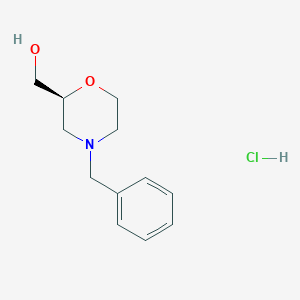

![1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12858302.png)
![(2R)-2-[N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]propanoic acid](/img/structure/B12858309.png)
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)

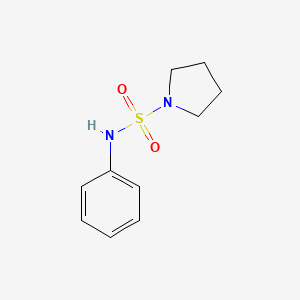
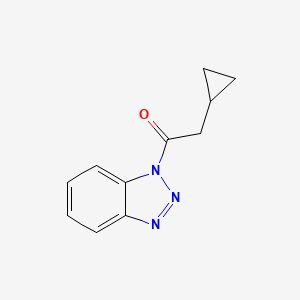
![N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-1-yloxyoxan-3-yl]acetamide](/img/structure/B12858345.png)

